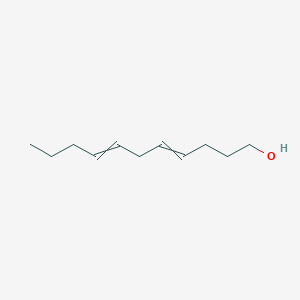![molecular formula C15H20OS B14321814 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one CAS No. 112303-85-2](/img/structure/B14321814.png)
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is an organic compound with a unique structure that includes a thietanone ring and a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one typically involves the reaction of 2,4,6-trimethylphenyl ethyl ketone with sulfur and a suitable base under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietanone ring to a thietane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietanones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The thietanone ring and the trimethylphenyl group play crucial roles in its activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A compound with a similar structure but different functional groups.
2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the thietanone ring.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains the trimethylphenyl group but has an imidazolium core.
Uniqueness
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is unique due to the presence of both the thietanone ring and the trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112303-85-2 |
|---|---|
Formule moléculaire |
C15H20OS |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
3-methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one |
InChI |
InChI=1S/C15H20OS/c1-10-7-11(2)13(12(3)8-10)5-6-15(4)9-17-14(15)16/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
BDWKXJJIVFFQHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CCC2(CSC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



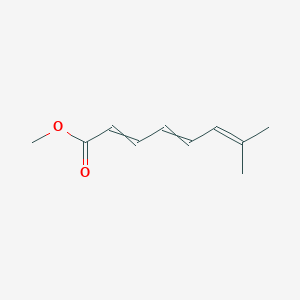

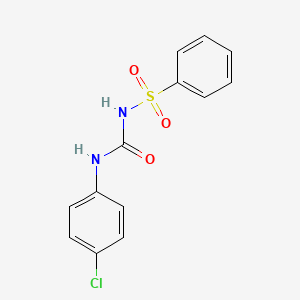
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
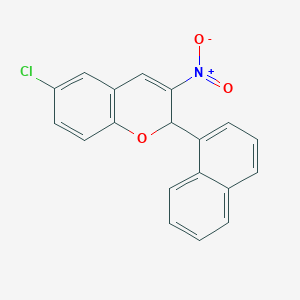
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
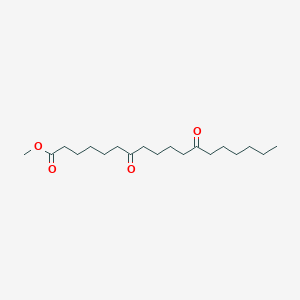
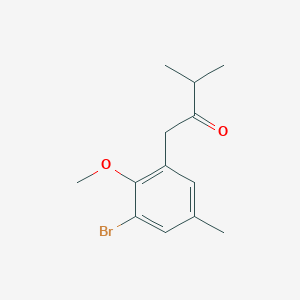


![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
